![molecular formula C11H11N3O4 B281892 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid, also known as ACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ACA is a synthetic molecule that belongs to the family of anthranilic acid derivatives and has been found to exhibit a wide range of biological activities. In
科学研究应用
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to modulate immune responses and regulate cell proliferation and apoptosis. Due to its diverse biological activities, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
作用机制
The mechanism of action of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid is not fully understood. However, it has been proposed that 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO). 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities and high purity. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid also has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has potential toxicity, which should be taken into consideration when using it in experiments.
未来方向
There are several future directions for research on 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid. One area of interest is the development of new synthetic methods for 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid that can improve its yield and purity. Another area of interest is the investigation of the molecular mechanisms underlying its biological activities. This can help in the development of more potent and selective analogs of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid. Finally, further studies are needed to evaluate the safety and efficacy of 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid in animal models and humans, which can pave the way for its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid is a synthetic molecule that exhibits a wide range of biological activities and has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, antitumor, and antiviral activities. 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid has also been shown to modulate immune responses and regulate cell proliferation and apoptosis. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans.
合成方法
4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid can be synthesized using various methods, including the reaction between 3-nitrobenzoic acid and ethyl acetoacetate, followed by reduction, acylation, and cyclization. Another method involves the reaction between 3-nitrobenzoic acid and ethyl cyanoacetate, followed by reduction, acylation, and cyclization. Both methods yield 4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid in good yields and purity.
属性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
(Z)-4-[3-(carbamoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-11(18)14-8-3-1-2-7(6-8)13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,16,17)(H3,12,14,18)/b5-4- |
InChI 键 |
AXWXNTCELPISFK-PLNGDYQASA-N |
手性 SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C=CC(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
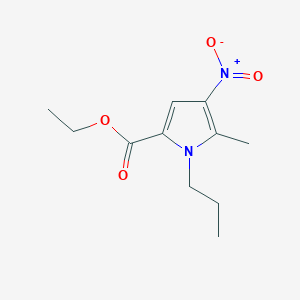
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
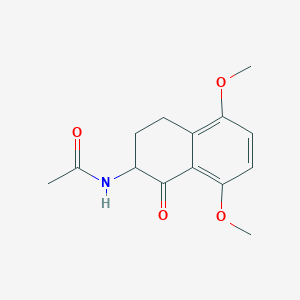
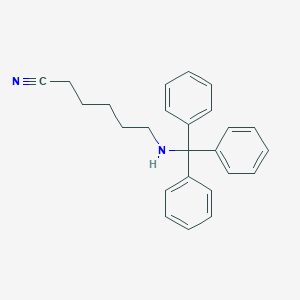
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
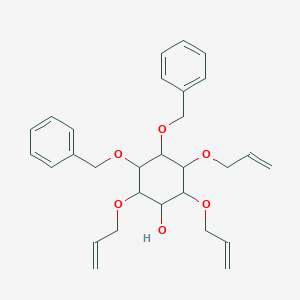
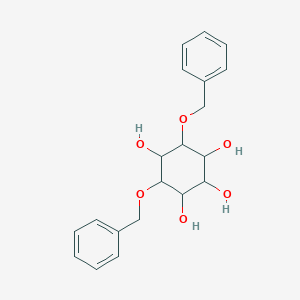
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)